molecular formula C17H19N3O3S B128189 (r)-Omeprazole CAS No. 119141-89-8

(r)-Omeprazole

Número de catálogo: B128189
Número CAS: 119141-89-8
Peso molecular: 345.4 g/mol
Clave InChI: SUBDBMMJDZJVOS-XMMPIXPASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-Omeprazole is a proton pump inhibitor (PPI) and a chiral molecule. It is a drug used primarily to reduce the production of stomach acid, and is used to treat gastroesophageal reflux disease (GERD), peptic ulcers, and other gastrointestinal disorders. The compound has a wide range of applications in the scientific community, including its use in laboratory experiments and biochemical studies.

Aplicaciones Científicas De Investigación

Toxicogenetic Effects and Antioxidant Interaction

(R)-Omeprazole has been studied for its toxicogenic effects on genetic materials, particularly in Allium cepa meristems. It's been observed to induce genotoxicity and mutagenicity. However, co-treatment with antioxidant vitamins like retinol palmitate and ascorbic acid significantly inhibited these toxicogenic damages, demonstrating their antigenotoxic, antimutagenic, antitoxic, and anticitotoxic effects in A. cepa (Braga et al., 2018).

Chromatographic Analysis

This compound and its main metabolites (omeprazole sulphone and hydroxyomeprazole) have been analyzed through chromatographic procedures using micellar mobile phases. This method, applied in urine and serum samples, ensures the drug and its metabolites are eluted in less than 11 minutes without interference from proteins or endogenous compounds, providing a robust approach for omeprazole analysis in physiological samples (Rambla-Alegre et al., 2009).

Compatibility Studies

Compatibility studies between this compound and common excipients like mannitol have been conducted to understand their interactions, which could be directly related to drug bioavailability. Differential scanning calorimetry (DSC) and other techniques have indicated interactions, shedding light on the physicochemical characteristics of this compound in pharmaceutical formulations (Agatonovic-Kustrin et al., 2008).

Stability Enhancement

Studies have also focused on improving the stability of this compound, especially in the context of formulation challenges due to its rapid decomposition in acidic conditions. Interactions with substances like sulfobutylether-beta-cyclodextrin (Captisol-CD) have been investigated to enhance stability and provide more efficient oral liquid formulations, though the results indicate that the cavity of the cyclodextrin was too small to allow inclusion, suggesting further research into alternative methods for stability enhancement (Agatonovic-Kustrin et al., 2007).

Mecanismo De Acción

Target of Action

The primary target of ®-Omeprazole is the H+/K+ ATPase enzyme , also known as the proton pump , located in the gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid secretion.

Biochemical Pathways

The inhibition of the proton pump by ®-Omeprazole leads to a reduction in gastric acid secretion, increasing the pH of the stomach. This affects various biochemical pathways, including the activation of digestive enzymes and the absorption of certain nutrients that require an acidic environment . The decrease in gastric acidity also affects the gut microbiota, potentially leading to changes in the composition of these microbial communities .

Pharmacokinetics

The pharmacokinetics of ®-Omeprazole involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed in the small intestine. It is extensively metabolized in the liver by the cytochrome P450 system, primarily by the CYP2C19 and CYP3A4 isoenzymes . The metabolites are excreted mainly in urine but also in feces . The bioavailability of ®-Omeprazole is affected by factors such as food intake and the presence of certain genetic polymorphisms in the CYP2C19 enzyme .

Result of Action

The result of ®-Omeprazole’s action is a significant reduction in gastric acid secretion, leading to an increase in gastric pH . This alleviates symptoms associated with conditions like gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome . It also allows for the healing of esophageal erosions and ulcers that may occur in these conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-Omeprazole. For instance, the pH of the stomach can affect the activation of the drug, with a more acidic environment favoring its conversion to the active form . Additionally, factors such as diet and the use of other medications can influence the drug’s absorption and metabolism, thereby affecting its efficacy . Genetic factors, such as polymorphisms in the CYP2C19 enzyme, can also influence the metabolism of the drug and thus its efficacy .

Análisis Bioquímico

Biochemical Properties

This inhibition prevents the final step in gastric acid production, thereby reducing gastric acidity .

Cellular Effects

In various types of cells, ®-Omeprazole has been shown to influence cell function by altering cell signaling pathways and gene expression. For instance, it can inhibit the growth of Helicobacter pylori, a bacterium that can cause stomach ulcers .

Molecular Mechanism

®-Omeprazole is a prodrug, meaning it is activated once inside the body. It is converted to its active form in the acidic environment of the parietal cells. The active form of ®-Omeprazole selectively binds to the H+/K+ ATPase enzyme system, inhibiting the transport of protons or hydrogen ions into the stomach, thereby reducing gastric acidity .

Temporal Effects in Laboratory Settings

The effects of ®-Omeprazole have been studied over time in laboratory settings. It has been found to have a long-lasting effect on gastric acid secretion, with a single dose inhibiting maximal acid output for over 24 hours .

Dosage Effects in Animal Models

In animal models, the effects of ®-Omeprazole have been observed to vary with different dosages. Lower doses effectively inhibit gastric acid secretion, while higher doses have been used to study potential toxic or adverse effects .

Metabolic Pathways

®-Omeprazole is metabolized in the liver by the cytochrome P450 system, specifically CYP2C19 and CYP3A4. The primary metabolites are omeprazole sulfone and 5-hydroxyomeprazole .

Transport and Distribution

®-Omeprazole is absorbed in the small intestine and is transported to the liver where it undergoes metabolism. It is then distributed throughout the body, with the highest concentrations found in the gastric mucosa .

Subcellular Localization

The active form of ®-Omeprazole is localized in the secretory canaliculi of the gastric parietal cell, where it exerts its effect by inhibiting the H+/K+ ATPase enzyme system .

Propiedades

IUPAC Name

6-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBDBMMJDZJVOS-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317408
Record name (+)-Omeprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. The S- and R-isomers of omeprazole are protonated and converted in the acidic compartment of the parietal cell forming the active inhibitor, the achiral sulphenamide. By acting specifically on the proton pump, esomeprazole blocks the final step in acid production, thus reducing gastric acidity. This effect is dose-related up to a daily dose of 20 to 40 mg and leads to inhibition of gastric acid secretion.
Record name Esomeprazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8158
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

119141-89-8, 119141-88-7
Record name (+)-Omeprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119141-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omeprazole, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119141898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Omeprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2-{(S)-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMEPRAZOLE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S51HU491WJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Esomeprazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8158
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(r)-Omeprazole
Reactant of Route 2
Reactant of Route 2
(r)-Omeprazole
Reactant of Route 3
Reactant of Route 3
(r)-Omeprazole
Reactant of Route 4
(r)-Omeprazole
Reactant of Route 5
Reactant of Route 5
(r)-Omeprazole
Reactant of Route 6
Reactant of Route 6
(r)-Omeprazole
Customer
Q & A

Q1: How does (R)-omeprazole interact with the proton pump?

A1: While both (R)- and (S)-omeprazole are prodrugs that require activation in the acidic environment of the gastric parietal cell canaliculi, this compound exhibits a lower affinity for the proton pump H+,K+-ATPase compared to (S)-omeprazole. []

Q2: What is the primary metabolic pathway for this compound?

A2: this compound is primarily metabolized by CYP2C19 to its hydroxy metabolite, which is more hydrophilic and easily excreted. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H17N3O3S, and its molecular weight is 303.37 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: Yes, circular dichroism (CD) has been used to chiroptically characterize the enantiomers of omeprazole, including this compound. The (+)-enantiomer of omeprazole is assigned the (R)-configuration based on its similar chiroptical features to a known standard. []

Q5: Have computational studies been conducted on this compound?

A6: Yes, several computational studies have investigated the inclusion complexes of this compound with various cyclodextrins, including β-cyclodextrin, hydroxypropyl-β-cyclodextrin, and carboxymethyl-β-cyclodextrin. [, , ] These studies have provided insights into binding energies, thermodynamic parameters, and potential for enantiomeric separation.

Q6: What do computational studies reveal about the interaction of this compound with cyclodextrins?

A7: Computational models using ONIOM2 and PM3 methods suggest that this compound forms more stable inclusion complexes with β-cyclodextrin compared to (S)-omeprazole. [] Similar findings were reported with hydroxypropyl-β-cyclodextrin, with this compound showing more exothermic binding energies. []

Q7: How does the stereochemistry of omeprazole affect its interaction with CYP enzymes?

A8: CYP2C19 preferentially metabolizes this compound via 5-hydroxylation, while it primarily 5-O-demethylates (S)-omeprazole. [] This highlights the stereoselectivity of CYP2C19 towards omeprazole enantiomers.

Q8: How does the pharmacokinetic profile of this compound differ from (S)-omeprazole?

A10: this compound exhibits faster clearance compared to (S)-omeprazole due to its preferential metabolism by CYP2C19. [] This contributes to the lower systemic exposure of this compound.

Q9: Can the pharmacokinetics of omeprazole be influenced by genetic variations?

A11: Yes, individuals with different CYP2C19 genotypes exhibit varying clearance rates of omeprazole enantiomers. [, , , ] For instance, those with homozygous mutant CYP2C19 display significantly higher exposure to this compound compared to those with the wild-type genotype.

Q10: What is the role of this compound in the overall efficacy of racemic omeprazole?

A12: While this compound is considered the inactive enantiomer, its metabolic pathway contributes to the overall pharmacokinetic profile and potential drug interactions of racemic omeprazole. []

Q11: Can this compound induce or inhibit drug-metabolizing enzymes?

A13: Although this compound itself may not directly induce CYP enzymes, studies using racemic omeprazole have shown induction of CYP3A4 in human hepatocytes and cell lines. [] This induction is thought to occur via the glucocorticoid receptor and pregnane X receptor axis.

Q12: What are the implications of CYP2C19 inhibition by omeprazole?

A14: Omeprazole, particularly its (S)-enantiomer, is a potent inhibitor of CYP2C19. [, , , ] This inhibition has clinical relevance as it can lead to drug-drug interactions with other CYP2C19 substrates, such as clopidogrel.

Q13: What analytical techniques are used to differentiate and quantify omeprazole enantiomers?

A15: Chiral high-performance liquid chromatography (HPLC) is commonly employed for the enantioselective separation and quantification of omeprazole enantiomers. [, , , ] This technique utilizes chiral stationary phases to achieve baseline separation of the enantiomers.

Q14: Are there any other analytical techniques used in omeprazole research?

A16: Besides chiral HPLC, affinity capillary electrophoresis (ACE) has also been employed to study the enantioselective binding of omeprazole to human serum albumin (HSA). [] Additionally, fluorescence spectroscopy has been utilized to investigate the binding interactions and mechanisms between omeprazole enantiomers and HSA. []

Q15: How are analytical methods for omeprazole validated?

A17: Analytical methods for omeprazole, particularly those used for quantitative purposes, are validated according to established guidelines such as those outlined by the United States Pharmacopeia (USP) and the International Conference on Harmonization (ICH). [] The validation process typically involves assessing parameters such as linearity, accuracy, precision, sensitivity (LOD and LOQ), and recovery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.